molecular formula C6H5N3O2 B12639631 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one CAS No. 948306-39-6

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one

Cat. No.: B12639631
CAS No.: 948306-39-6
M. Wt: 151.12 g/mol
InChI Key: KPZMZOOLFKYCJS-UHFFFAOYSA-N
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Description

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate. This reaction forms the oxazole ring fused to the pyridine ring, resulting in the desired compound . The structure is confirmed using techniques such as PMR, IR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminooxazolo[4,5-B]pyridin-2(3H)-one is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

948306-39-6

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

6-amino-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H5N3O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,7H2,(H,8,9,10)

InChI Key

KPZMZOOLFKYCJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)N

Origin of Product

United States

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